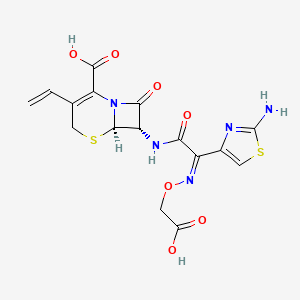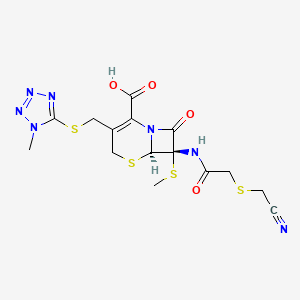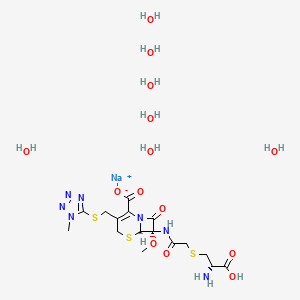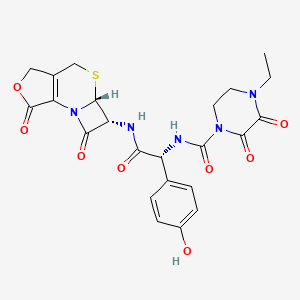![molecular formula C15H13F2NO4 B601376 エチル(r)-9,10-ジフルオロ-3-メチル-7-オキソ-2,3-ジヒドロ-7H-[1,4]オキサジノ[2,3,4-ij]キノリン-6-カルボン酸エステル CAS No. 110548-06-6](/img/structure/B601376.png)
エチル(r)-9,10-ジフルオロ-3-メチル-7-オキソ-2,3-ジヒドロ-7H-[1,4]オキサジノ[2,3,4-ij]キノリン-6-カルボン酸エステル
説明
An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
科学的研究の応用
ヘテロ環の合成
この化合物は、医薬品研究開発において重要な4-ヒドロキシ-2-キノロン類に属します {svg_1}. これらは、関連する4員環から7員環までのヘテロ環の合成に使用されます {svg_2}, その多くはユニークな生物活性を示します {svg_3}.
グリーンケミストリー
この化合物を含むキノリン類は、医薬品、合成有機化学、工業化学におけるさまざまな用途から重要性を増しています {svg_4}. 化学者は、より環境に優しい持続可能な化学プロセスを生み出すことが期待されています {svg_5}. この化合物は、環境に優しい代替反応方法を用いて合成することができます {svg_6}.
医薬品および生物活性
この化合物が含まれるキノリン-2,4-ジオンの化学は、天然化学および合成化学における役割、ならびに生物学的および薬理学的活性のためにユニークです {svg_7}. 13,000種類以上の誘導体が報告されており、100種類以上の天然に存在する分子がこのモチーフを示しています {svg_8}.
医薬品研究開発
この化合物の母体ヘテロ環であるキノン類の医薬品としての重要性は、天然に存在する化合物から単離された薬物としての有用性に基づいています {svg_9}. 例えば、キニーネはキナノキ樹皮から天然資源から単離されています {svg_10}. キニーネとその誘導体は、夜間の足のつりや関節炎の治療に使用されてきました。また、プリオンに感染した患者の治療にも限定的に使用されてきました {svg_11}.
縮合環系の合成
この化合物は、キノリン-2,4-ジオン誘導体として、縮合環系の合成に有用です {svg_12}.
CB2選択的カンナビノイド受容体リガンド
強力なCB2選択的カンナビノイド受容体リガンドである4-オキソ-1,4-ジヒドロキノリン-3-カルボキサミド類を中心としたファルマコモデュレーションが研究されています {svg_13}. これは、この化合物がカンナビノイド受容体リガンドの開発に潜在的な用途があることを示唆しています {svg_14}.
生化学分析
Biochemical Properties
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . The compound binds to these enzymes, preventing them from performing their functions, which ultimately leads to bacterial cell death .
Cellular Effects
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In eukaryotic cells, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, although these effects are less pronounced compared to its impact on bacterial cells .
Molecular Mechanism
The molecular mechanism of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ activity, preventing the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in bacterial cells, where it can lead to the development of resistance over time .
Dosage Effects in Animal Models
The effects of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At high doses, it can cause toxicity, including damage to the liver and kidneys . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy does not increase significantly .
Metabolic Pathways
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound can affect metabolic flux and metabolite levels, particularly in bacterial cells, where it disrupts normal metabolic processes .
Transport and Distribution
Within cells and tissues, ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is primarily in the cytoplasm and nucleus of bacterial cells . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with DNA gyrase and topoisomerase IV to exert its effects .
特性
IUPAC Name |
ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


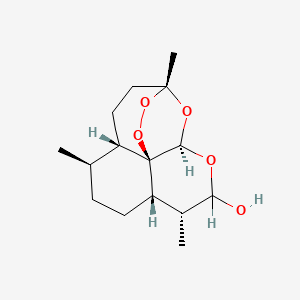

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
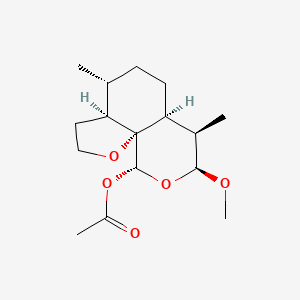
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
